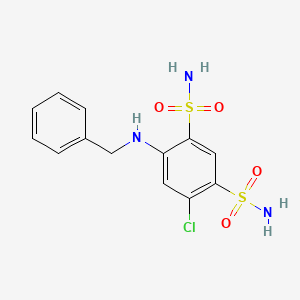
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with benzylamino, chloro, and disulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the benzylamino group.
Chlorination: Introduction of the chloro group.
Sulfonation: Introduction of the disulfonamide groups.
Each step requires specific reagents and conditions. For example, nitration may involve concentrated nitric acid and sulfuric acid, while reduction could use hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the benzylamino group to a benzylidene group.
Reduction: Reduction of the disulfonamide groups to sulfonamide groups.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group could yield benzylidene derivatives, while substitution of the chloro group could produce various substituted benzene derivatives .
Scientific Research Applications
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial properties.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Investigated for antibacterial activity.
Uniqueness
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its disulfonamide groups, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H14ClN3O4S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-(benzylamino)-6-chlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c14-10-6-11(17-8-9-4-2-1-3-5-9)13(23(16,20)21)7-12(10)22(15,18)19/h1-7,17H,8H2,(H2,15,18,19)(H2,16,20,21) |
InChI Key |
OMGKLELAYRZOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















